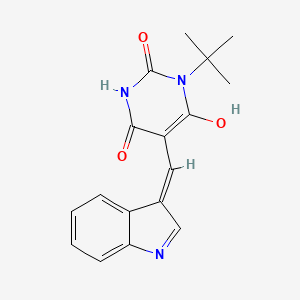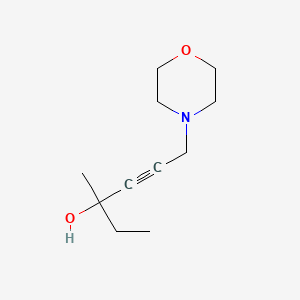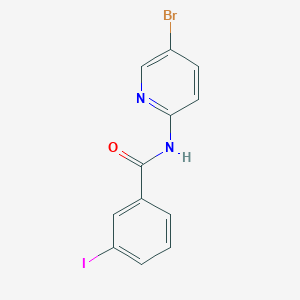![molecular formula C13H9N7S2 B11102185 N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine](/img/structure/B11102185.png)
N,N'-bis[(E)-thiophen-2-ylmethylidene]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE is a complex organic compound featuring multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the thienylmethylidene group: This step might involve the reaction of thiophene derivatives with aldehydes or ketones under acidic or basic conditions.
Construction of the triazolo[4,3-b][1,2,4]triazole ring: This could be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve hydrogenation using catalysts like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thienyl or triazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE: Similar compounds might include other triazole derivatives or thiophene-containing molecules.
Uniqueness
The uniqueness of N-[(E)-1-(2-THIENYL)METHYLIDENE]-N-(3-{[(E)-1-(2-THIENYL)METHYLIDENE]AMINO}-7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-7-YL)AMINE lies in its specific combination of functional groups and ring systems, which could confer unique chemical and biological properties.
Properties
Molecular Formula |
C13H9N7S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(E)-1-thiophen-2-yl-N-[7-[(E)-thiophen-2-ylmethylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl]methanimine |
InChI |
InChI=1S/C13H9N7S2/c1-3-10(21-5-1)7-14-12-17-18-13-19(9-16-20(12)13)15-8-11-4-2-6-22-11/h1-9H/b14-7+,15-8+ |
InChI Key |
YSLCTTBJVSORIP-IROCBMIISA-N |
Isomeric SMILES |
C1=CSC(=C1)/C=N/C2=NN=C3N2N=CN3/N=C/C4=CC=CS4 |
Canonical SMILES |
C1=CSC(=C1)C=NC2=NN=C3N2N=CN3N=CC4=CC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-Hydroxy-3-methoxy-5-(prop-2-en-1-yl)phenyl]benzo[f]quinoline-1-carboxylic acid](/img/structure/B11102111.png)
![5-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-N-(4-bromophenyl)-5-oxopentanamide](/img/structure/B11102120.png)
![N-{(E)-[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylidene}-2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11102128.png)
![Tetrazolo[1,5-b]pyridazin-6-amine, N-tetrahydrofurfuryl-](/img/structure/B11102143.png)
![1-Benzyl-3-[4-(pyridin-4-ylmethyl)phenyl]thiourea](/img/structure/B11102148.png)
![4-{[(3Z)-5-nitro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B11102155.png)
![[4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](pyrrolidin-1-yl)methanone](/img/structure/B11102164.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl propanoate](/img/structure/B11102165.png)



![1,8-Bis[4-nitro-2-(diphenylphosphoryl)phenoxy]-3,6-dioxaoctane](/img/structure/B11102180.png)

